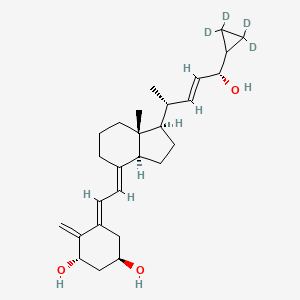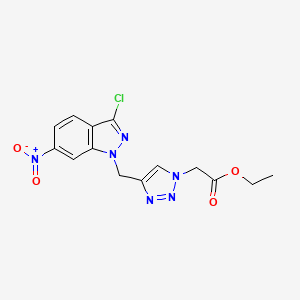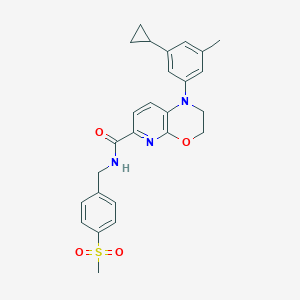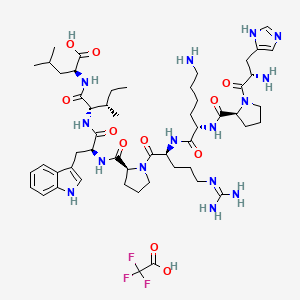
(5E)-Calcipotriene-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-Calcipotriene-d4 is a deuterated form of calcipotriene, a synthetic derivative of vitamin D3. It is primarily used in the treatment of psoriasis, a chronic skin condition characterized by rapid skin cell turnover. The deuterated form is often used in research to study the pharmacokinetics and metabolic pathways of calcipotriene due to its enhanced stability and reduced metabolic rate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-Calcipotriene-d4 involves the incorporation of deuterium atoms into the calcipotriene molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve:
Deuterated Reagents: Deuterated lithium aluminum hydride (LiAlD4) or deuterated water (D2O).
Solvents: Deuterated solvents such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2) for hydrogenation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large quantities of deuterated reagents and solvents.
Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity.
Quality Control: Rigorous testing to confirm the incorporation of deuterium and the absence of impurities.
Chemical Reactions Analysis
Types of Reactions
(5E)-Calcipotriene-d4 undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions with oxidizing agents.
Reduction: Conducted in anhydrous conditions to prevent side reactions.
Substitution: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Production of alcohols or alkanes.
Substitution: Generation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
(5E)-Calcipotriene-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for studying reaction mechanisms and metabolic pathways.
Biology: Employed in cell culture studies to investigate the effects of vitamin D analogs on cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of calcipotriene.
Industry: Applied in the development of new formulations and delivery systems for topical treatments.
Mechanism of Action
The mechanism of action of (5E)-Calcipotriene-d4 involves binding to the vitamin D receptor (VDR) in the skin cells. This binding leads to:
Gene Regulation: Activation or repression of genes involved in cell proliferation and differentiation.
Pathways Involved: Modulation of the calcium signaling pathway and inhibition of pro-inflammatory cytokines.
Molecular Targets: Targeting keratinocytes to reduce their proliferation and normalize skin cell turnover.
Comparison with Similar Compounds
Similar Compounds
Calcipotriene: The non-deuterated form used in the treatment of psoriasis.
Calcitriol: The active form of vitamin D3 with similar biological effects.
Tacalcitol: Another vitamin D3 analog used in dermatology.
Uniqueness
(5E)-Calcipotriene-d4 is unique due to its deuterium incorporation, which provides:
Enhanced Stability: Reduced metabolic degradation compared to non-deuterated forms.
Improved Pharmacokinetics: Longer half-life and sustained therapeutic effects.
Research Utility: Valuable in studying the detailed pharmacological and metabolic profiles of vitamin D analogs.
Properties
Molecular Formula |
C27H40O3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-hydroxy-5-(2,2,3,3-tetradeuteriocyclopropyl)pent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10+/t17-,22-,23-,24+,25-,26+,27-/m1/s1/i8D2,9D2 |
InChI Key |
LWQQLNNNIPYSNX-KUWZZAQHSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])[C@@H](/C=C/[C@@H](C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O)O)C)O)[2H] |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)


![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)



![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)






